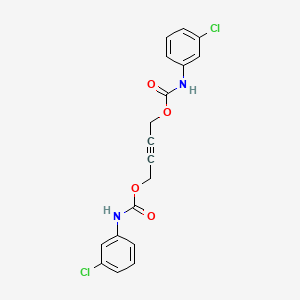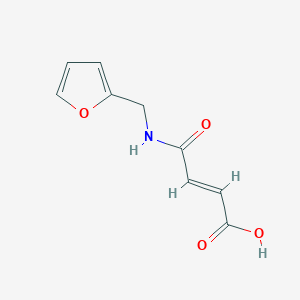
N,N-Dimethyl-N'-(2,4-dinitrophenyl)-1,4-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine: is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine typically involves the reaction of 1,4-phenylenediamine with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 1,4-phenylenediamine attacks the electron-deficient carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for synthetic chemists.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays and diagnostic applications.
Industry: In the industrial sector, N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,2-ethanediamine
- N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,3-phenylenediamine
Comparison: Compared to its analogs, N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine has a unique structure that provides distinct reactivity and stability. Its 1,4-phenylenediamine backbone allows for more extended conjugation and better interaction with aromatic systems, making it more effective in certain applications such as dye synthesis and biochemical assays.
Propriétés
Numéro CAS |
2045-64-9 |
|---|---|
Formule moléculaire |
C14H14N4O4 |
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
1-N-(2,4-dinitrophenyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H14N4O4/c1-16(2)11-5-3-10(4-6-11)15-13-8-7-12(17(19)20)9-14(13)18(21)22/h3-9,15H,1-2H3 |
Clé InChI |
YWTOZWITTRYCTP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15077500.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077512.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)

![N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15077534.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077537.png)




![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)

